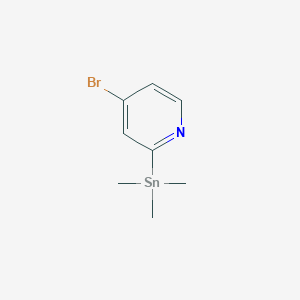
Thallium(1+) octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thallium(1+) octadecanoate can be synthesized through a reaction between thallium(I) hydroxide and octadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
TlOH+C17H35COOH→Tl(C17H35COO)+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thallium(1+) octadecanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The carboxylate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid can oxidize thallium(I) to thallium(III).
Reduction: Reducing agents like sodium borohydride can reduce thallium(III) to thallium(I).
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under mild conditions.
Major Products Formed
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: Various thallium carboxylates with different substituents.
Scientific Research Applications
Thallium(1+) octadecanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other thallium compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of thallium(1+) octadecanoate involves its interaction with cellular components, particularly those containing sulfur and nitrogen. Thallium can mimic potassium ions, disrupting cellular processes such as enzyme activity and ion transport. This disruption can lead to various physiological effects, including toxicity at higher concentrations.
Comparison with Similar Compounds
Similar Compounds
- Thallium(1+) acetate
- Thallium(1+) chloride
- Thallium(1+) nitrate
Comparison
Thallium(1+) octadecanoate is unique due to its long-chain fatty acid component, which imparts different solubility and reactivity properties compared to other thallium(I) compounds. This uniqueness makes it suitable for specific applications where other thallium compounds may not be effective.
Properties
CAS No. |
33734-56-4 |
|---|---|
Molecular Formula |
C18H35O2Tl |
Molecular Weight |
487.9 g/mol |
IUPAC Name |
octadecanoate;thallium(1+) |
InChI |
InChI=1S/C18H36O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
CUEKJWSALCWBPG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)


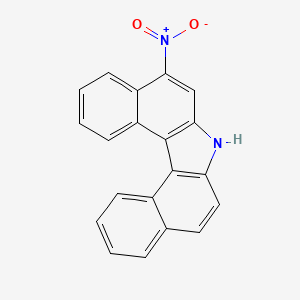
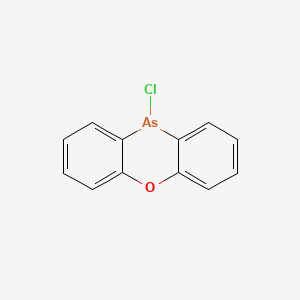
![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)
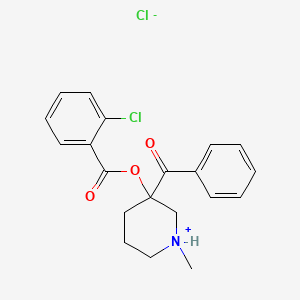
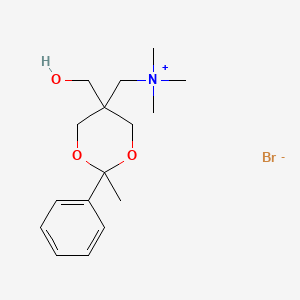

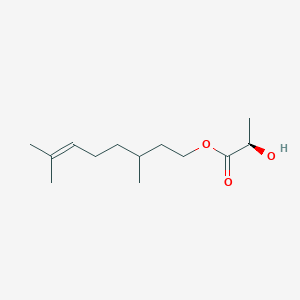
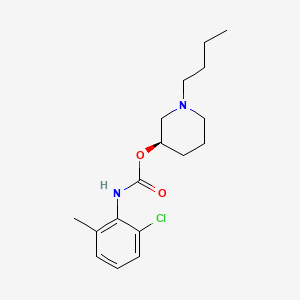
![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)
